molecular formula C12H10IN3O2S B251512 N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No. B251512
M. Wt: 387.2 g/mol
InChI Key: RBDSGROAUDEMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide, also known as IMFA, is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. IMFA is a synthetic compound that belongs to the class of furan carboxamide derivatives, and it has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is not yet fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in the cell. For example, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell proliferation and survival. In addition, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has also been found to activate the AMPK pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. For example, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In addition, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is a key step in the metastatic process.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a valuable tool for studying the molecular mechanisms underlying cancer cell proliferation and survival. However, one limitation of using N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that could be explored in the context of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide research. One area of interest is in the development of more efficient methods for synthesizing N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide, which could help to improve its availability for research purposes. In addition, further studies could be conducted to explore the potential of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide in combination with other anti-cancer agents, which could help to enhance its therapeutic efficacy. Finally, more research is needed to fully elucidate the mechanism of action of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide, which could help to identify novel targets for cancer therapy.

Synthesis Methods

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide can be synthesized using a simple and efficient method that involves the reaction between 5-iodo-6-methylpyridin-2-amine and furan-2-carboxylic acid, followed by the addition of thiocarbamide. The resulting product is then purified using column chromatography to obtain pure N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide.

Scientific Research Applications

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has been the subject of several scientific studies that have explored its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer, where N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has been found to exhibit potent anti-tumor activity. In addition, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Molecular Formula

C12H10IN3O2S

Molecular Weight

387.2 g/mol

IUPAC Name

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H10IN3O2S/c1-7-8(13)4-5-10(14-7)15-12(19)16-11(17)9-3-2-6-18-9/h2-6H,1H3,(H2,14,15,16,17,19)

InChI Key

RBDSGROAUDEMQR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=CO2)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=CO2)I

Origin of Product

United States

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